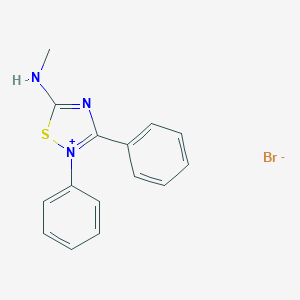

SCH-202676 氢溴酸盐

描述

SCH-202676 hydrobromide is a potent and selective agonist of the serotonin 5-HT2A receptor that has been studied for its potential therapeutic applications in several areas of medicine. It was first synthesized in 2002 and has since been studied for its pharmacological, biochemical, and physiological effects.

科学研究应用

G 蛋白偶联受体研究

SCH-202676 氢溴酸盐常用于与 G 蛋白偶联受体 (GPCR) 相关的研究 . 它已被证明可以调节放射性配体与各种 GPCR 的结合 .

阿片受体研究

该化合物抑制激动剂和拮抗剂与人 μ-、δ- 和 κ-阿片受体的结合 . 这使其在阿片受体研究中具有价值。

肾上腺素能受体研究

SCH-202676 氢溴酸盐也抑制 α- 和 β-肾上腺素能受体 . 这种特性在这些受体研究中非常有用,这些受体在心血管系统等方面起着至关重要的作用。

毒蕈碱受体研究

该化合物已被发现抑制毒蕈碱 M1 和 M2 受体 . 这些受体是副交感神经系统的一部分,因此 SCH-202676 氢溴酸盐可用于相关研究。

多巴胺能受体研究

作用机制

Target of Action

SCH-202676 hydrobromide is an allosteric modulator of G protein-coupled receptors (GPCRs) and adenosine receptor (AR) . GPCRs are a large family of cell surface receptors that respond to a variety of external signals and play a crucial role in many biological processes and pathologies . Adenosine receptors are a class of GPCRs that respond to adenosine, a ubiquitous signaling molecule, and have roles in cardiovascular, immune, and nervous systems .

Mode of Action

SCH-202676 hydrobromide inhibits the binding of both agonists and antagonists to GPCRs . It also inhibits human μ-, δ-, and κ-opioid, α- and β-adrenergic, muscarinic M1 and M2, and dopaminergic D1 and D2 receptors . The modulation is G-protein independent and is both selective and reversible . Some reports indicate thiol modification as the mechanism of inhibition rather than allosteric modulation .

Pharmacokinetics

It is soluble in dmso , which suggests it could be administered in a suitable vehicle for in vivo studies.

Result of Action

SCH-202676 hydrobromide has been reported to have antiviral activity and inhibits 3CL pro in a time-dependent manner with an IC50 value of 0.655 µM . This suggests that it may have potential therapeutic applications in the treatment of viral infections.

生化分析

Biochemical Properties

SCH-202676 hydrobromide is an allosteric modulator of G protein-coupled receptors (GPCRs) and adenosine receptor (AR) . It inhibits the binding of both agonists and antagonists to GPCRs . It also inhibits human μ-, δ-, and κ-opioid, α- and β-adrenergic, muscarinic M1 and M2, and dopaminergic D1 and D2 receptors . Some reports indicate thiol modification as the mechanism of inhibition rather than allosteric modulation .

Cellular Effects

SCH-202676 hydrobromide has been shown to inhibit the binding of both agonists and antagonists to G protein-coupled receptors . This inhibition can influence cell function by disrupting the normal signaling pathways mediated by these receptors. For example, it can affect gene expression and cellular metabolism by altering the activity of GPCRs, which play a central role in the recognition and signal transduction of hormones and neurotransmitters .

Molecular Mechanism

The molecular mechanism of action of SCH-202676 hydrobromide involves its ability to inhibit the binding of both agonists and antagonists to GPCRs . It does this either by binding to an allosteric structural motif that is common to many GPCRs or by modulating an accessory protein that, in turn, regulates GPCR function . This modulation is G-protein independent and is both selective and reversible .

Temporal Effects in Laboratory Settings

The effects of SCH-202676 hydrobromide have been shown to be reversible This suggests that the compound’s effects on cellular function may change over time in laboratory settings

属性

IUPAC Name |

N-methyl-2,3-diphenyl-1,2,4-thiadiazol-5-imine;hydrobromide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H13N3S.BrH/c1-16-15-17-14(12-8-4-2-5-9-12)18(19-15)13-10-6-3-7-11-13;/h2-11H,1H3;1H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YJYGOWVFDGULLL-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN=C1N=C(N(S1)C2=CC=CC=C2)C3=CC=CC=C3.Br | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H14BrN3S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID201017393 | |

| Record name | N-methyl-2,3-diphenyl-1,2,4-thiadiazol-5-imine;hydrobromid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID201017393 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

348.3 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

265980-25-4 | |

| Record name | N-methyl-2,3-diphenyl-1,2,4-thiadiazol-5-imine;hydrobromid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID201017393 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

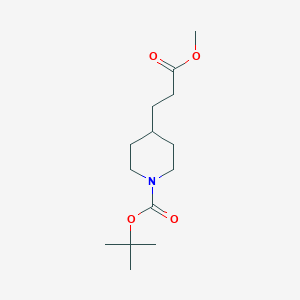

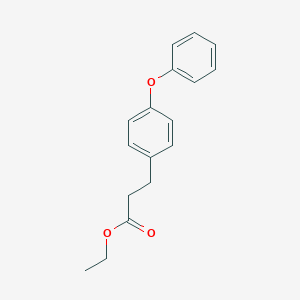

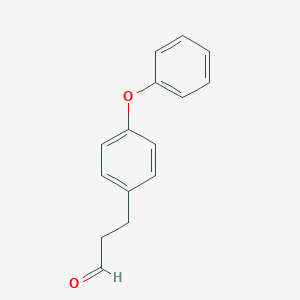

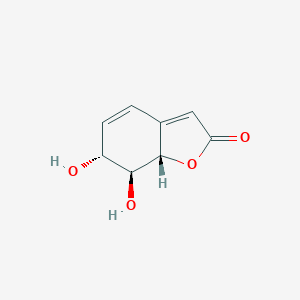

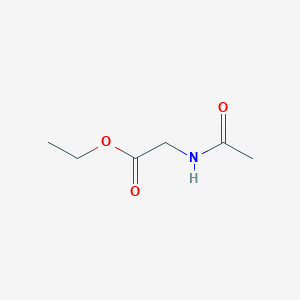

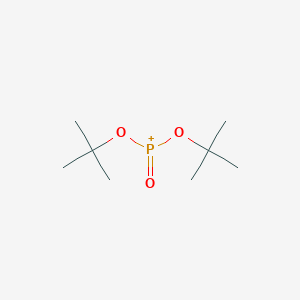

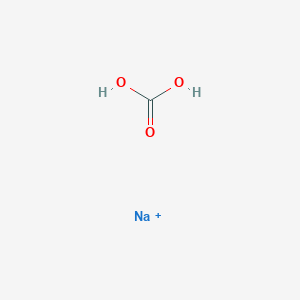

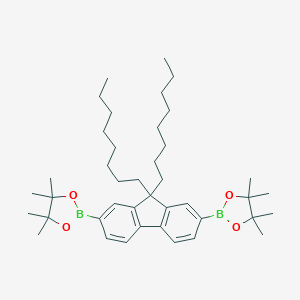

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

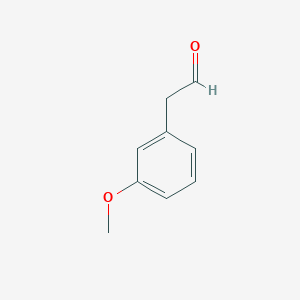

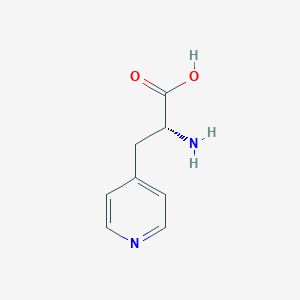

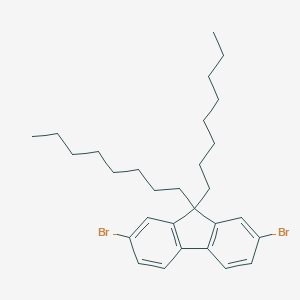

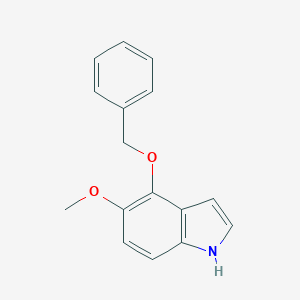

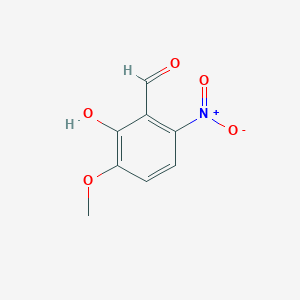

Feasible Synthetic Routes

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![Benzaldehyde, 3-methoxy-6-nitro-2-[(phenylsulfonyl)oxy]-](/img/structure/B31719.png)